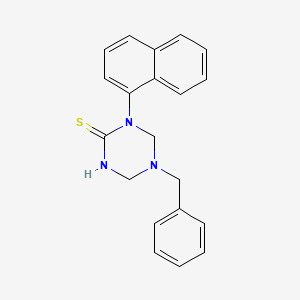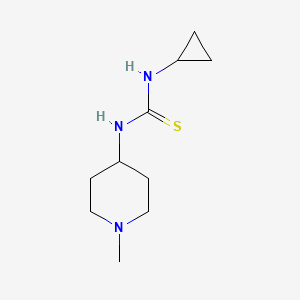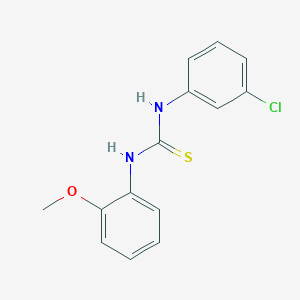![molecular formula C17H16N2O B5878971 N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide, also known as Cmpd-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is known for its ability to inhibit the activity of specific enzymes, making it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide exerts its effects by binding to the active site of specific enzymes, thereby inhibiting their activity. The compound has been shown to induce DNA damage and cell death in cancer cells, making it a promising candidate for cancer therapy. Additionally, N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide has been shown to modulate the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including the induction of DNA damage and cell death in cancer cells, modulation of the Wnt signaling pathway, and inhibition of inflammatory responses. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide is its ability to selectively inhibit specific enzymes, making it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide. One potential direction is the development of more potent and selective inhibitors of specific enzymes, which could lead to the development of new therapeutic agents for various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide and its effects on various cellular processes. Finally, the potential use of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide in combination with other therapeutic agents should be explored, as this could lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide involves a multi-step process that includes the condensation of 4-(cyanomethyl)benzaldehyde with 2,5-dimethylbenzamide, followed by a series of purification steps. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of specific enzymes, such as PARP-1 and tankyrase, which play critical roles in various cellular processes.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-3-4-13(2)16(11-12)17(20)19-15-7-5-14(6-8-15)9-10-18/h3-8,11H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBFTIKRRUTDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)

![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)



![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)